molecular formula C10H10O3 B15215291 (6-Methoxybenzofuran-3-yl)methanol

(6-Methoxybenzofuran-3-yl)methanol

Cat. No.: B15215291
M. Wt: 178.18 g/mol
InChI Key: RRJYVCDPICTODZ-UHFFFAOYSA-N
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Description

(6-Methoxybenzofuran-3-yl)methanol is a chemical compound belonging to the benzofuran class. It is characterized by a benzofuran ring substituted with a methoxy group at the 6-position and a methanol group at the 3-position. This compound has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxybenzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a domino reaction involving Friedel-Crafts alkylation followed by intramolecular lactonization . The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxybenzofuran-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: (6-Methoxybenzofuran-3-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methoxybenzofuran-3-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without any substituents.

    6-Methoxybenzofuran: Lacks the methanol group at the 3-position.

    3-Hydroxybenzofuran: Lacks the methoxy group at the 6-position.

Uniqueness

(6-Methoxybenzofuran-3-yl)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(6-methoxy-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C10H10O3/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6,11H,5H2,1H3

InChI Key

RRJYVCDPICTODZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)CO

Origin of Product

United States

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